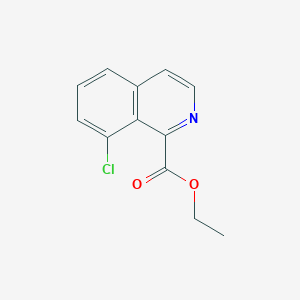

Ethyl 8-chloroisoquinoline-1-carboxylate

Description

Ethyl 8-chloroisoquinoline-1-carboxylate is a halogenated isoquinoline derivative featuring a chlorine substituent at the 8-position and an ethyl ester group at the 1-position of the isoquinoline scaffold. Isoquinoline derivatives are frequently explored for their biological activities, including antimicrobial, anticancer, and kinase-inhibitory properties, which are influenced by substituent type, position, and electronic effects .

Properties

IUPAC Name |

ethyl 8-chloroisoquinoline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-10-8(6-7-14-11)4-3-5-9(10)13/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVGKCHDKNXXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=C1C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-chloroisoquinoline-1-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles.

Oxidation and Reduction: The isoquinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted isoquinoline derivatives.

Oxidation: Isoquinoline N-oxides.

Reduction: Reduced isoquinoline derivatives.

Hydrolysis: 8-chloroisoquinoline-1-carboxylic acid.

Scientific Research Applications

Ethyl 8-chloroisoquinoline-1-carboxylate is used in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex isoquinoline derivatives.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 8-chloroisoquinoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chlorine atom and ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Ethyl 8-chloroisoquinoline-1-carboxylate with structurally related compounds:

*Calculated molecular weight based on formula; †Estimated via analogy to Ethyl 6-bromoisoquinoline-1-carboxylate.

Key Observations:

- Substituent Effects: The 8-chloro substituent in the target compound likely enhances lipophilicity compared to the 8-hydroxy analog (), which may improve membrane permeability in biological systems.

- Electronic Effects: The nitro group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate () introduces strong electron-withdrawing effects, which could stabilize negative charges or influence reactivity in substitution reactions. In contrast, the chloro group in the target compound offers moderate electron withdrawal.

- Ester Position: The ester group at the 1-position (target compound and Ethyl 6-bromo analog) versus the 3-position () may affect molecular geometry and interactions with biological targets, such as enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.